molecular formula C11H17N B12860016 1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrrole

1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrrole

Cat. No.: B12860016
M. Wt: 163.26 g/mol
InChI Key: GDIBAWKDQYPLIJ-GHMZBOCLSA-N
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Description

1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrrole is a chiral organic compound featuring a pyrrole ring substituted with a 2-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrrole typically involves the following steps:

    Starting Material: The synthesis begins with commercially available (1R,2R)-2-methylcyclohexanol.

    Formation of Intermediate: The alcohol group is converted to a leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine.

    Nucleophilic Substitution: The intermediate undergoes nucleophilic substitution with pyrrole in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form N-oxide derivatives.

    Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to yield saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the pyrrole ring using reagents like bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

    Reduction: Pd/C, hydrogen gas (H2), ethanol as solvent, room temperature.

    Substitution: Br2 or I2, Lewis acid catalyst (e.g., AlCl3), DCM as solvent, room temperature.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Saturated pyrrole derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the area of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity.

    Pathways Involved: The interaction with molecular targets can lead to the modulation of signaling pathways, resulting in the desired biological effects, such as inhibition of inflammation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-((1R,2R)-2-Methylcyclohexyl)-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.

    1-((1R,2R)-2-Methylcyclohexyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrrole ring.

    1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of a pyrrole ring.

Uniqueness

1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrrole is unique due to its specific combination of a chiral cyclohexyl group and a pyrrole ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

1-[(1R,2R)-2-methylcyclohexyl]pyrrole

InChI

InChI=1S/C11H17N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h4-5,8-11H,2-3,6-7H2,1H3/t10-,11-/m1/s1

InChI Key

GDIBAWKDQYPLIJ-GHMZBOCLSA-N

Isomeric SMILES

C[C@@H]1CCCC[C@H]1N2C=CC=C2

Canonical SMILES

CC1CCCCC1N2C=CC=C2

Origin of Product

United States

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